N-methyl-2-(4-nitrophenyl)acetamide

Catalog No.
S1898810
CAS No.
98245-61-5
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-(4-nitrophenyl)acetamide

Synthesizing Class III antiarrhythmics like Dofetilide often suffers from poor regioselectivity and over-alkylation. N-methyl-2-(4-nitrophenyl)acetamide (CAS 98245-61-5) eliminates these issues as a pre-functionalized intermediate with locked para-nitro and mono N-methyl groups.

  • Avoids ortho/para isomer mixtures that reduce yield.
  • Prevents tertiary amine contamination during reduction.
  • Stable solid, easy handling, and soluble in polar aprotic solvents for streamlined synthesis.

CAS Number

98245-61-5

Product Name

N-methyl-2-(4-nitrophenyl)acetamide

IUPAC Name

N-methyl-2-(4-nitrophenyl)acetamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12)

InChI Key

VTINDJIPKUJXNT-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

N-Methyl-2-(4-nitrophenyl)acetamide, N-Methyl-4-nitrobenzeneacetamide, 2-(4-Nitrophenyl)-N-methylacetamide, 4-Nitro-N-methylphenylacetamide

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

N-methyl-2-(4-nitrophenyl)acetamide (CAS 98245-61-5) is a high-value, pre-functionalized aromatic amide primarily utilized as an advanced intermediate in the synthesis of Class III antiarrhythmic agents, most notably Dofetilide. Structurally, it features a para-directed nitro group and an N-methylated amide moiety, serving as a highly selective precursor for N-methyl-2-(4-nitrophenyl)ethanamine derivatives. In industrial procurement, this compound is prized for its ability to bypass complex early-stage functionalization steps, offering a stable, easily handled solid that guarantees precise regiochemistry and nitrogen substitution levels. Its baseline properties include excellent stability under standard storage conditions and reliable solubility in polar aprotic solvents, making it a highly processable building block for pharmaceutical manufacturing and specialized chemoinformatics workflows .

Research Fit

Enzyme Inhibition CA2 inhibition assay context Reported binding interaction; probe development fit
Biochemical Probe Amide-specific chromogenic detection Discriminates amidase from esterase activity
Synthetic Intermediate Mild amide coupling route Scalable HATU-mediated protocol reported

Attempting to substitute N-methyl-2-(4-nitrophenyl)acetamide with closely related analogs or upstream precursors introduces significant process liabilities. For instance, utilizing the un-nitrated baseline, N-methyl-2-phenylacetamide, necessitates a downstream nitration step that invariably produces a difficult-to-separate mixture of ortho and para isomers, drastically reducing overall yield and requiring intensive purification. Similarly, substituting with the primary amine analog (2-(4-nitrophenyl)ethanamine) and attempting direct N-methylation leads to uncontrolled over-alkylation, generating tertiary amine impurities that complicate chromatographic cleanup. Procuring the exact N-methyl-2-(4-nitrophenyl)acetamide compound locks in the para-substitution and the mono-methylated nitrogen state, ensuring high-fidelity downstream reduction and preventing the accumulation of structurally similar, yield-destroying byproducts [1].

Substitution Risk

N-methylation position (N-methyl-2-(4-nitrophenyl)acetamide vs. N-methyl-N-(4-nitrophenyl)acetamide) alters electronic distribution and hydrolytic stability, which may shift enzyme kinetics and chromatographic behavior.
Acetamide linkage vs. ester analogs (e.g., 4-nitrophenyl acetate) changes substrate specificity; amidase active sites may not accept esters, leading to false-negative results.
Para-nitro phenylacetamide derivatives without the N-methyl acetamide extension may show >47,000-fold lower CA2 affinity, making direct replacement unreliable without re-validation.

Over-Alkylation Impurity Elimination

The synthesis of N-methylated secondary amines is notoriously prone to over-reaction when starting from primary amines. When 2-(4-nitrophenyl)ethanamine is subjected to direct N-methylation (e.g., via reductive amination with formaldehyde), the reaction typically yields 15-30% of the unwanted N,N-dimethyl tertiary amine impurity alongside the desired product. In contrast, utilizing N-methyl-2-(4-nitrophenyl)acetamide and subjecting it to amide reduction (e.g., using borane-dimethyl sulfide) yields exclusively the secondary amine with >99% selectivity, completely bypassing the over-alkylation pathway [1].

Evidence DimensionSelectivity for secondary amine formation
Target Compound Data>99% selectivity (via amide reduction of N-methyl-2-(4-nitrophenyl)acetamide)
Comparator Or Baseline~70-85% selectivity (via direct N-methylation of 2-(4-nitrophenyl)ethanamine)
Quantified DifferenceElimination of 15-30% tertiary amine impurity fraction
ConditionsBorane-mediated amide reduction vs. standard reductive amination of primary amine

Procuring the pre-methylated amide guarantees quantitative conversion to the secondary amine, eliminating the need for complex protecting group strategies or costly chromatographic removal of tertiary amine impurities.

Synthesis Yield
Data to verify
75% isolated yield
Supports mild-condition coupling route
Cross-study context; HATU/DIEA in DCM, 0°C to RT

Regiochemical Purity & Isomeric Mixtures

The para-nitro configuration of N-methyl-2-(4-nitrophenyl)acetamide is critical for its downstream pharmaceutical utility. If a manufacturer attempts to synthesize this motif by nitrating the un-substituted N-methyl-2-phenylacetamide, the electrophilic aromatic substitution yields a mixed product profile, typically comprising ~60-70% para-isomer and ~30-40% ortho-isomer. Separating these isomers requires multiple recrystallization steps, which can depress the isolated yield of the pure para-isomer to below 50%. Procuring the pre-synthesized N-methyl-2-(4-nitrophenyl)acetamide provides >98% para-isomer purity out of the box, bypassing the yield penalties and solvent waste associated with isomer resolution [1].

Evidence DimensionPara-isomer purity and isolated yield
Target Compound Data>98% para-isomer purity (procured directly)
Comparator Or Baseline~60-70% para-isomer (crude mixture from direct nitration of N-methyl-2-phenylacetamide)
Quantified Difference~30-40% reduction in off-target ortho-isomer impurities
ConditionsDirect procurement vs. in-house nitration of un-substituted precursor

Bypassing the nitration step prevents the generation of ortho-isomers, saving substantial time and solvent resources that would otherwise be spent on complex isomeric separations.

CA2 Inhibition Ki
Cross-study comparable
6.30 nM vs. ~300 µM
Reported binding affinity context for CA2 probe selection
Spectrophotometric esterase assay; N-methyl group crucial

Process Streamlining & Waste Reduction

Synthesizing the N-methyl amide motif in-house from 4-nitrophenylacetic acid requires the use of stoichiometric coupling agents (such as DCC or EDC) or conversion to an acid chloride using hazardous reagents like thionyl chloride. These methods generate equimolar amounts of chemical waste (e.g., dicyclohexylurea or SO2/HCl gas) and add a distinct synthetic step. By directly procuring N-methyl-2-(4-nitrophenyl)acetamide, manufacturers eliminate 100% of the coupling reagent waste and reduce the total step count of the overall API synthesis, significantly improving the E-factor (environmental factor) of the process [1].

Evidence DimensionCoupling reagent waste generation
Target Compound Data0 equivalents of coupling waste (pre-formed amide)
Comparator Or Baseline1 equivalent of coupling waste (in-house synthesis from 4-nitrophenylacetic acid)
Quantified Difference100% elimination of coupling-related byproducts and hazardous chlorinating agents
ConditionsCommercial procurement of amide vs. in-house amide coupling

Procuring the advanced amide intermediate directly improves process atom economy, reduces hazardous material handling, and accelerates the overall manufacturing timeline.

Amide vs. Ester Reactivity
Class-level
Reactive with MAH (amide); ester non-reactive
Amide-specific chromogenic detection confirmed
Demethylated analog data; N-methylation effect to verify
Hydrolysis Mechanism
Class-level
No E1cB elimination in CTAB micelles
Predictable amide hydrolysis profile
Class-level inference; basic micellar conditions

Class III Antiarrhythmic API Synthesis (Dofetilide)

The primary industrial application for this compound is as a direct precursor in the manufacturing of Dofetilide and related antiarrhythmic agents. Because it securely locks in both the para-nitro group and the N-methyl moiety, it is a highly effective starting point for borane-mediated reduction to N-methyl-2-(4-nitrophenyl)ethanamine, ensuring high-purity downstream sulfonylation without over-alkylation impurities [1].

CXCR4 Antagonist Development

Beyond established APIs, this compound serves as a valuable building block in medicinal chemistry programs targeting chemokine receptors, such as CXCR4. Its pre-functionalized structure allows for rapid diversification through the reduction of the nitro group to an aniline, which can then be incorporated into complex heterocycles or peptidomimetics without disturbing the N-methyl amide linkage [2].

Secondary Amine Library Synthesis

In combinatorial chemistry and library synthesis, N-methyl-2-(4-nitrophenyl)acetamide is procured to cleanly generate libraries of N-methylated secondary amines. By utilizing the amide reduction pathway, researchers avoid the tertiary amine contamination commonly seen in reductive amination protocols, ensuring that the resulting libraries have high structural fidelity for subsequent high-throughput screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CA2 inhibition probe development
Reported binding affinity context
Target engagement in CA2 assays
Amidase chromogenic detection
Amide vs. ester specificity
Amidase reactivity validation
Synthetic intermediate via amide coupling
Reported coupling yield and mild conditions
Scalability and condition optimization
Hydrolysis & micellar catalysis studies
Amide hydrolysis mechanism
Kinetic profile in micellar media

XLogP3

1.1

Wikipedia

N-Methyl-4-nitrobenzeneacetamide

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